1-Phenylmelatonin
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Overview
Description
1-Phenylmelatonin is a synthetic derivative of melatonin, a hormone primarily produced in the pineal gland of the brain. Melatonin is known for its role in regulating sleep-wake cycles and has various physiological and pharmacological effects, including antioxidant and neuroprotective properties . This compound retains some of these properties while exhibiting unique characteristics due to the addition of a phenyl group.
Preparation Methods
The synthesis of 1-Phenylmelatonin typically involves the reaction of melatonin with phenylhydrazine under specific conditions. One common method includes the solvent-free reaction of ethyl acetoacetate with phenylhydrazine, yielding 1-phenyl-3-methyl-5-pyrazolone . This reaction is scalable and can be performed with high yields, making it suitable for industrial production.
Chemical Reactions Analysis
1-Phenylmelatonin undergoes various chemical reactions, including:
Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Mechanism of Action
1-Phenylmelatonin exerts its effects primarily through its interaction with melatonin receptors (MT1 and MT2) in the brain. These receptors are G protein-coupled receptors that regulate circadian rhythms and various physiological processes . The phenyl group enhances its binding affinity and selectivity for these receptors, leading to more potent effects compared to melatonin .
Comparison with Similar Compounds
1-Phenylmelatonin can be compared to other melatonin derivatives, such as:
N-Acetyl-5-methoxytryptamine (Melatonin): The parent compound, known for its role in sleep regulation and antioxidant properties.
6-Chloromelatonin: A derivative with enhanced receptor binding affinity and selectivity.
5-Methoxy-N-acetyltryptamine: Another melatonin analog with similar physiological effects.
This compound stands out due to its unique phenyl group, which enhances its pharmacological properties and makes it a valuable compound for research and therapeutic applications.
Properties
Molecular Formula |
C19H20N2O2 |
---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
N-[2-(5-methoxy-1-phenylindol-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C19H20N2O2/c1-14(22)20-11-10-15-13-21(16-6-4-3-5-7-16)19-9-8-17(23-2)12-18(15)19/h3-9,12-13H,10-11H2,1-2H3,(H,20,22) |
InChI Key |
MHWIVZQVAFEKPP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCC1=CN(C2=C1C=C(C=C2)OC)C3=CC=CC=C3 |
Origin of Product |
United States |
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